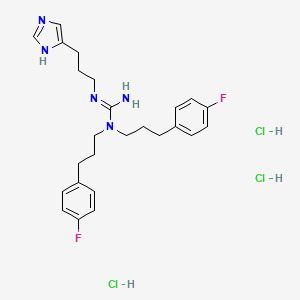
Benzeneacetic acid, 3-chloro-4-((3-((3-phenyl-7-propyl-6-benzofuranyl)oxy)propyl)thio)-
概要
説明
L-796449 is a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound has shown significant neuroprotective effects, particularly in the context of experimental stroke models . It is a non-thiazolidinedione compound, distinguishing it from other PPARγ agonists that belong to the thiazolidinedione family .
準備方法
The synthesis of L-796449 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C28H27ClO4S and a molecular weight of 495.03 .
化学反応の分析
L-796449 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
L-796449 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the activation of PPARγ and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of PPARγ in cellular processes such as differentiation, apoptosis, and metabolism.
作用機序
L-796449 exerts its effects by activating PPARγ, a ligand-dependent nuclear transcription factor. This activation leads to the inhibition of proinflammatory and inflammatory mediators such as inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9). Additionally, L-796449 inhibits the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses . The compound also upregulates the expression of cytoprotective proteins like heme oxygenase-1 (HO-1) .
類似化合物との比較
L-796449 is unique compared to other PPARγ agonists due to its non-thiazolidinedione structure. Similar compounds include:
Rosiglitazone: A thiazolidinedione PPARγ agonist used in the treatment of type 2 diabetes.
Pioglitazone: Another thiazolidinedione PPARγ agonist with similar applications to rosiglitazone.
15-deoxy-Δ12,14-prostaglandin J2: A natural ligand for PPARγ with anti-inflammatory properties.
L-796449’s uniqueness lies in its ability to inhibit NF-κB signaling independently of PPARγ activation, which is not observed with thiazolidinedione PPARγ agonists .
特性
CAS番号 |
194608-80-5 |
|---|---|
分子式 |
C28H27ClO4S |
分子量 |
495.0 g/mol |
IUPAC名 |
2-[3-chloro-4-[3-[(3-phenyl-7-propyl-1-benzofuran-6-yl)oxy]propylsulfanyl]phenyl]acetic acid |
InChI |
InChI=1S/C28H27ClO4S/c1-2-7-22-25(12-11-21-23(18-33-28(21)22)20-8-4-3-5-9-20)32-14-6-15-34-26-13-10-19(16-24(26)29)17-27(30)31/h3-5,8-13,16,18H,2,6-7,14-15,17H2,1H3,(H,30,31) |
InChIキー |
KAPDPGZDHUCILF-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl |
正規SMILES |
CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)phenylacetic acid L 796,449 L 796449 L-796,449 L-796449 L796449 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

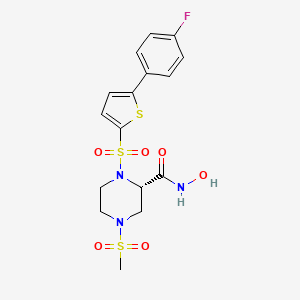
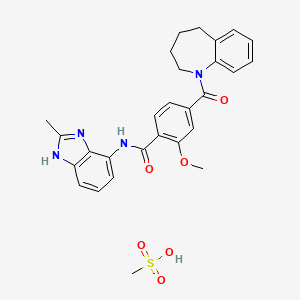

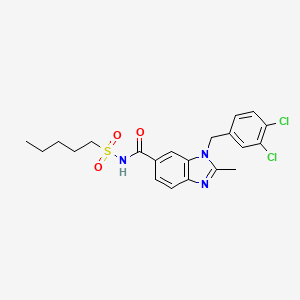

![N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5H,6H-benzo[h]quinazolin-4-amine](/img/structure/B1674030.png)
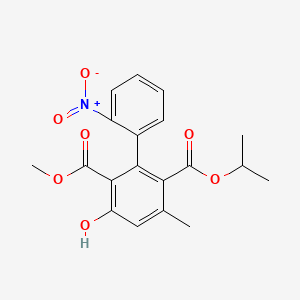

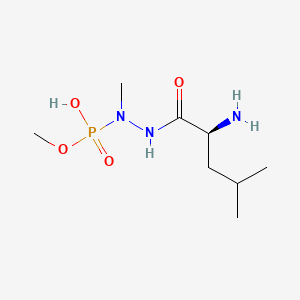
![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)
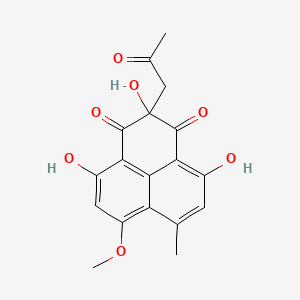
![(2S,3Z)-5-{[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3R,4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]amino}-5-oxopent-3-en-2-yl acetate](/img/structure/B1674042.png)

